molecular formula C8H3BrF4N2 B13436835 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13436835
M. Wt: 283.02 g/mol
InChI Key: UBXCTHHFVJSRQC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms, as well as a trifluoromethyl group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 5-Bromo-2-fluorobenzotrifluoride with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the benzimidazole moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole apart is its unique combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antiviral, anticancer, antiparasitic, and anti-inflammatory agents . The structural similarity of these compounds to naturally occurring nucleotides allows them to interact with various biological targets.

Target Interactions : The primary mechanism of action for benzimidazole derivatives involves their interaction with enzymes and proteins. For instance, they can inhibit casein kinases, which play a crucial role in cell cycle regulation and other cellular processes.

Biochemical Pathways : These compounds influence several biochemical pathways by modulating cell signaling cascades and gene expression. The ability to affect cellular metabolism is also notable, as they can alter metabolic flux through interactions with enzymes and cofactors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated promising anticancer activity. In laboratory settings, it has been shown to induce apoptosis in cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can suppress tumor growth in animal models .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. Specific derivatives have shown potent activity against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values significantly lower than standard treatments like albendazole .

Research Findings and Case Studies

Activity Type Tested Model IC50 Values Reference
AntimicrobialVarious bacterial strains< 1 µM
AnticancerMCF cell line25.72 ± 3.95 µM
AntiparasiticGiardia intestinalis< 1 µM
AntimalarialPlasmodium falciparum strains5.98 µM (W2), 6.12 µM (D6)

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)

InChI Key

UBXCTHHFVJSRQC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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